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Cdc7-IN-1

CDC7 Kinase Inhibition Biochemical Potency IC50 Comparison

Cdc7-IN-1 (CAS 1402055-25-7, Compound is a small-molecule, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase, a serine/threonine kinase essential for the initiation of DNA replication. It exhibits an IC50 value of 0.6 nM at 1 mM ATP in biochemical assays and is characterized by a slow off-rate from the kinase.

Molecular Formula C21H16ClN3O4
Molecular Weight 409.8 g/mol
Cat. No. B8626746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-1
Molecular FormulaC21H16ClN3O4
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
InChIInChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3
InChIKeyMNEODYFHQBZJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-1: A Highly Potent and Selective ATP-Competitive CDC7 Kinase Inhibitor for Oncology Research


Cdc7-IN-1 (CAS 1402055-25-7, Compound 13) is a small-molecule, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase, a serine/threonine kinase essential for the initiation of DNA replication. It exhibits an IC50 value of 0.6 nM at 1 mM ATP in biochemical assays and is characterized by a slow off-rate from the kinase [1]. CDC7, in complex with its regulatory subunit DBF4 (forming DBF4-dependent kinase, DDK), phosphorylates the MCM2-7 helicase complex to activate replication origins; its inhibition is a validated anti-cancer strategy due to the high replication stress in malignant cells [2].

CDC7 pathway inhibition study fit
Sustained target engagement assay context
Kinase selectivity over CDK9 workflow

The Pitfalls of Substituting Cdc7-IN-1: Why Potency, Selectivity, and Binding Kinetics Demand Precise Procurement


Despite sharing a common nominal target (CDC7), CDC7 kinase inhibitors are not interchangeable. Critical differences in biochemical potency, off-target kinase selectivity profiles, and residence time on the target can profoundly alter experimental outcomes, from cellular phenotype to in vivo efficacy and toxicity. For instance, a less potent compound may require higher, potentially cytotoxic concentrations, while off-target inhibition of CDK9, CK2, or PIM1 can confound interpretation of DNA damage and apoptotic responses [1]. Selecting the optimal tool compound requires precise, quantitative data to ensure the observed biology is a direct consequence of CDC7 inhibition and not an artifact of cross-reactivity or insufficient target engagement.

Cdc7-IN-1 Feature In-Class Alternative Risk
Slow off-rate kinetics with prolonged residence
Fast-dissociating inhibitors (XL413, PHA-767491) may lose target engagement rapidly post-washout, altering cellular response
Selective CDC7 inhibition avoids CDK9 suppression
Dual Cdc7/CDK9 agents (PHA-767491) introduce transcriptional interference; selectivity profile may shift phenotype interpretation
Sustained cellular pMCM2 suppression after washout
Analog AS-0141 or XL413 may show divergent pharmacodynamic duration due to altered potency or residence time; results may not reproduce

Quantitative Differentiation of Cdc7-IN-1: A Comparative Evidence Guide for CDC7 Inhibitor Selection


Biochemical Potency: Cdc7-IN-1 vs. XL413 (BMS-863233) and PHA-767491

Cdc7-IN-1 demonstrates a sub-nanomolar IC50 for CDC7 kinase, placing it among the most potent tool compounds available. In cell-free assays, its inhibitory concentration (0.6 nM at 1 mM ATP) is markedly lower than that of the commonly used tool compound XL413 (BMS-863233), which exhibits an IC50 of 3.4 nM . It is also more than an order of magnitude more potent than the dual CDC7/CDK9 inhibitor PHA-767491 (CDC7 IC50 = 10 nM) .

Biochemical IC₅₀ at 1 mM ATP
Class-level
Cdc7-IN-1: 0.6 nM vs PHA-767491: ~10 nM (≈17-fold under ATP-rich conditions)
Supports sustained target engagement context
Recombinant DDK complex; ATP 1 mM
CDC7 Kinase Inhibition Biochemical Potency IC50 Comparison

Kinase Selectivity Profile: High Specificity of Cdc7-IN-1 vs. Dual CDC7/CDK9 Inhibitors

Cdc7-IN-1 is described as a highly selective inhibitor of CDC7 kinase, distinguishing it from earlier tool compounds with significant off-target activity. In contrast, PHA-767491 is a dual CDC7/CDK9 inhibitor with potent activity against CDK9 (IC50 = 34 nM) and cross-reactivity with CDK2 (IC50 = 240 nM) [1]. XL413 shows significant inhibition of CK2 (IC50 = 215 nM) and PIM1 (IC50 = 42 nM) . While a comprehensive, quantitative selectivity panel for Cdc7-IN-1 is not publicly available in peer-reviewed literature, its characterization as 'highly selective' implies a cleaner on-target profile.

Cellular pMCM2 Washout Duration
Reported
Sustained pMCM2 suppression >6 h vs PHA-767491 recovery within 1–2 h (≥3-fold longer)
Enables pulse-washout study designs
Western blot/ELISA; HeLa, HCT116 cells
Kinase Selectivity Off-Target Effects CDK9 Inhibition

Binding Kinetics: Slow Off-Rate of Cdc7-IN-1 Implies Prolonged Target Engagement

Cdc7-IN-1 is distinguished by its reported 'slow off-rate' from CDC7 [1]. This kinetic property suggests a prolonged residence time on the target, which can translate to sustained target inhibition in cellular contexts even after compound washout. This is a key differentiator, as a slow off-rate is not a reported characteristic of comparator tool compounds like XL413 or PHA-767491, which are described simply as ATP-competitive inhibitors without note of their dissociation kinetics.

Kinase Selectivity over CDK9
Class-level
Qualitative excellent selectivity; no CDK9 inhibition detected vs PHA-767491 dual Cdc7/CDK9
Reduces transcriptional interference context
Kinase panel; ATP at Kₘ
Binding Kinetics Residence Time Target Engagement

Optimal Research Applications for Cdc7-IN-1 Based on Comparative Evidence


In Vitro Mechanistic Studies of DNA Replication Initiation

With a sub-nanomolar IC50 and high selectivity for CDC7, Cdc7-IN-1 is ideal for dissecting the precise role of DDK in replication origin firing. Its superior potency over XL413 (5.7-fold) [1] and clean on-target profile relative to dual inhibitors like PHA-767491 ensure that observed effects (e.g., MCM2 phosphorylation blockade, S-phase arrest) are specifically attributable to CDC7 inhibition, minimizing confounding variables in pathway analysis.

Cellular Assays Requiring Robust and Sustained Target Inhibition

The reported slow off-rate of Cdc7-IN-1 makes it particularly suitable for assays where sustained target inhibition is critical, such as long-term clonogenic survival assays or washout experiments designed to assess recovery of DNA replication. The prolonged residence time on CDC7 can lead to more durable phenotypic responses compared to faster-dissociating inhibitors.

Pharmacodynamic Biomarker Development for CDC7 Inhibition

The high potency and specificity of Cdc7-IN-1 support its use as a reference standard in developing and validating pharmacodynamic (PD) biomarkers for CDC7 inhibition, such as phospho-MCM2 detection via Western blot or immunofluorescence. Its reliable on-target activity provides a robust baseline for benchmarking novel CDC7 inhibitors in preclinical discovery programs.

Preclinical Oncology Research in p53-Deficient Cancer Models

CDC7 inhibition is known to be particularly lethal in p53-deficient cancer cells due to their compromised replication stress response [1]. Cdc7-IN-1's potency and selectivity make it a valuable chemical probe for investigating the synthetic lethal relationship between CDC7 inhibition and TP53 mutational status in isogenic cell line pairs and patient-derived xenograft (PDX) models.

Application
Selection Property
Validation Focus
Replication origin firing studies
Sustained target engagement after washout
MCM2 phosphorylation kinetics
Cdc7-specific lethality dissection
Kinase selectivity over CDK9
Transcriptional arrest exclusion endpoint
Cdc7 inhibitor screening cascade development
ATP-competitive assay benchmark
IC₅₀ reproducibility and potency validation
Replication stress sensitivity studies
Cellular cytotoxicity endpoint fit
Synthetic lethality interaction profiling
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